molecular formula C22H21N3O2 B2386929 5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359207-47-8

5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2386929
CAS RN: 1359207-47-8
M. Wt: 359.429
InChI Key: IJWHWSOJYPCIFU-UHFFFAOYSA-N
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Description

5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel chemical compound that has gained significant attention in the scientific community due to its potential for various applications.

Scientific Research Applications

Synthesis and Characterization

  • Research has led to the synthesis of novel pyrazole and pyrazolopyrimidine derivatives, including those similar to the specified compound, through various chemical reactions. These compounds were characterized using techniques such as IR, MS, 1H-NMR, and 13C-NMR. Some of these synthesized compounds demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
  • Another study focused on the annular tautomerism of NH-pyrazoles, analyzing their structures and behavior in solution and solid state, which contributes to understanding the chemical properties of pyrazole derivatives (Cornago et al., 2009).

Biological Activities

  • Some pyrazole derivatives have been synthesized with the intent of finding potent and selective antagonists for the A2A adenosine receptor or potent pesticide lead compounds. This highlights the potential pharmaceutical and agrochemical applications of these compounds (Xiao, Li, Meng, & Shi, 2008).
  • Another study synthesized pyrazolopyranopyrimidinone and pyrazolopyranopyrimidine derivatives, evaluating their antioxidant and anticancer activities. This research suggests the potential for these compounds in developing new anticancer and antioxidant agents (Mahmoud, El-Bordany, & Elsayed, 2017).

Antioxidant and Antimicrobial Properties

  • Research into 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline demonstrated significant antioxidant activity and antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for these compounds in developing new antimicrobial and antioxidant therapies (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).

Anti-inflammatory and Anti-cancer Activities

  • A facile and environmentally benign synthesis method for pyrazolo[1,5-a]pyrimidine derivatives showed promising anti-inflammatory and anti-cancer activity, indicating the potential therapeutic applications of these compounds (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

properties

IUPAC Name

5-[(2,4-dimethylphenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-4-5-18(16(2)12-15)14-24-10-11-25-21(22(24)26)13-20(23-25)17-6-8-19(27-3)9-7-17/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWHWSOJYPCIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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